molecular formula C16H9F3N4S B287350 6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287350
M. Wt: 346.3 g/mol
InChI Key: PMRWGVLUEXVEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Scientific Research Applications

6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound has been studied extensively for its potential as an anticancer agent, antifungal agent, and antimicrobial agent. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits promising biological activities, including anticancer, antifungal, and antimicrobial effects. This compound has also been shown to have potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a versatile chemical tool for studying biological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research could focus on the identification of specific targets for this compound and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential applications of this compound in other fields, such as materials science and environmental science.

Synthesis Methods

6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-(trifluoromethyl)benzonitrile with thiosemicarbazide in the presence of a base to form 4-(trifluoromethyl)phenyl)-1,3-thiazol-2-amine. Further reaction of this compound with phenacyl bromide in the presence of a base results in the formation of this compound.

Properties

Molecular Formula

C16H9F3N4S

Molecular Weight

346.3 g/mol

IUPAC Name

6-phenyl-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H9F3N4S/c17-16(18,19)12-8-6-10(7-9-12)13-20-21-15-23(13)22-14(24-15)11-4-2-1-3-5-11/h1-9H

InChI Key

PMRWGVLUEXVEBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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